JSF-2414 is a novel oral drug candidate designed to target both DNA gyrase (GyrB) and topoisomerase (ParE) []. JSF-2414 shows potent in vitro and in vivo activity against multidrug-resistant Neisseria gonorrhoeae, a serious global health concern []. The compound also demonstrates efficacy against other high-threat pathogens, including vancomycin-resistant Staphylococcus aureus (VRSA) and Clostridioides difficile []. JSF-2414 holds promise as a new treatment option for infections caused by multidrug-resistant organisms.
Related Compounds
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Compound Description: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one serves as a foundational structure in the pursuit of M1 muscarinic agonists for potential Alzheimer's disease treatment. This compound was designed by integrating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane framework. []
Relevance: This compound shares the core 1-oxa-8-azaspiro[4.5]decane scaffold with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. The key difference lies in the presence of a ketone group at the 3-position instead of a hydroxymethyl group. []
Compound Description: Identified as a potent muscarinic agonist, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18) exhibits preferential affinity for M1 receptors over M2 receptors. This selectivity makes it a promising candidate for mitigating scopolamine-induced memory impairment. Furthermore, compound 18 demonstrates partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. []
Relevance: This compound is closely related to (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol through their shared 1-oxa-8-azaspiro[4.5]decane core. The primary structural variation lies in the 2-ethyl and 3-keto functionalities in compound 18, contrasting with the 2-methyl and 3-hydroxymethyl groups in the target compound. []
Compound Description: This compound exhibits preferential affinity for M1 over M2 muscarinic receptors, making it a potential therapeutic agent for dementia treatment. Notably, 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29) shows promise in improving passive avoidance learning in various mouse models, including those treated with protein synthesis inhibitors and those exhibiting accelerated senescence. []
Relevance: Both this compound and (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol share the fundamental 1-oxa-8-azaspiro[4.5]decane structural motif. The presence of a 3-methylene group in compound 29, as opposed to a 3-hydroxymethyl in the target compound, signifies the key structural difference. []
3-Methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones
Compound Description: This series of compounds represents the first of its kind, characterized by a methylene group at the 3-position of the 1-oxa-8-heteraspiro[4.5]decan-2-one scaffold. These compounds were synthesized as part of a study exploring novel spiro heterocyclic systems. []
Relevance: Although structurally distinct from (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol at the 2-position, these compounds share a similar spirocyclic framework, particularly the 1-oxa-spiro[4.5]decane core. The 3-methylene group in these compounds aligns with the 3-substitution pattern observed in the target compound. []
Compound Description: This compound exemplifies a 2-oxo-1-oxa-8-azaspiro(4,5)decane derivative synthesized and studied for its potential in treating various mental and physical conditions. These include functional mental diseases, organic psychomedical diseases (such as dementia and delirium), substance-induced mental disorders, kinetic abnormalities, anxiety neurosis, itching, nausea, vomiting, and intractable hiccups. []
Relevance: Despite differing in the 2- and 3-position substituents, this compound and (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol belong to the same broad chemical class characterized by the 1-oxa-8-azaspiro[4.5]decane core. The shared spirocyclic framework and the presence of a nitrogen atom at the 8-position highlight their structural similarity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.